trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid
Description
Chemical Structure and Properties
trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid (CAS: 851485-00-2, molecular weight: 325.79 g/mol) is a Boc-protected pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The trans-configuration ensures distinct stereoelectronic properties critical for its applications in medicinal chemistry and asymmetric synthesis . Its Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents and protects the amine during synthetic modifications .
Synthesis and Purity
The compound is typically synthesized via multi-step routes involving cyclization and functional group protection. Evidence from commercial catalogs indicates a purity of ≥95% (HPLC/LCMS) and availability in quantities ranging from 100 mg to 5 g .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJYHHDUOADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a suitable carboxylating agent.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs . Its unique structure allows medicinal chemists to explore new chemical entities with potential therapeutic benefits.
Case Study: Synthesis of Arginase Inhibitors
Arginase (ARG) is a metalloenzyme involved in the urea cycle . Inhibitors of arginase have therapeutic potential. trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be used in the synthesis of arginase inhibitors . For example, a patented synthesis utilizing a tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivative is alkylated to form a boronate, which is further alkylated to yield an oxazinone . This complex process demonstrates the role of trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid derivatives in creating compounds with inhibitory activity against human arginase isoforms .
Organic Synthesis
In organic chemistry, trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is utilized to create complex molecules with potential therapeutic effects . It is employed as a building block in synthesizing diverse organic compounds due to its versatile functional groups and structural features.
Reaction Conditions and Synthetic Routes:
The synthesis of trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves several steps:
- Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction using precursors like amino acid derivatives or dipeptides.
- Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
- Protection with Boc Group: The amine functionality is protected using a tert-butoxycarbonyl (Boc) group, typically achieved with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Neuroscience Research
This compound is studied for its effects on neurotransmitter systems, aiding the exploration of treatments for neurological disorders .
Drug Formulation
trans-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid plays a role in formulating drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients . Its inclusion in drug formulations can improve drug efficacy and reduce side effects .
Material Science
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its pharmacological effects. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid with analogs differing in substituents, stereochemistry, or functional groups.
Key Comparative Insights
Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups (Cl, NO₂): The 4-chloro and 4-nitro analogs exhibit higher molecular weights and increased lipophilicity compared to fluorine- or methoxy-substituted derivatives. Halogen Variations: Replacing 4-Cl with 4-F (1218764-13-6) reduces molecular weight by ~16.5 g/mol and may enhance bioavailability due to fluorine’s smaller van der Waals radius .
Stereochemical and Salt Forms
- The hydrochloride salt of (±)-trans-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid (1392210-64-8) improves crystallinity and handling compared to the free acid form .
- Stereochemistry (e.g., (3S,4R) vs. (±)-trans) significantly impacts biological activity, as seen in receptor-binding studies for analogs like (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid .
Synthetic Utility Boc-protected derivatives (e.g., 851485-00-2, 959579-54-5) are preferred intermediates in peptide synthesis due to the Boc group’s stability under basic conditions . The 3-cyano-phenyl analog (cited in ) introduces a nitrile group, enabling click chemistry or further functionalization.
Commercial Availability and Pricing
Q & A
Q. What are the common synthetic routes for synthesizing trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid, and what catalysts are typically employed?
- Methodological Answer : A typical route involves condensation of 4-chlorobenzaldehyde with a pyrrolidine precursor (e.g., pyrrolidine-2,5-dione) under acidic conditions (e.g., HCl) at elevated temperatures to form the pyrrolidine backbone . The Boc (tert-butoxycarbonyl) protecting group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine. Catalysts such as palladium or copper may be used for coupling reactions in more complex derivatives . Key parameters include temperature control (80–120°C) and solvent selection (DMF, toluene) to minimize side reactions.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal X-ray diffraction (SC-XRD) provides precise spatial coordinates of atoms, as demonstrated in structurally similar compounds (e.g., monoclinic crystal systems with β angles of ~102.42°) . Complementary techniques include:
- NMR Spectroscopy : - and -NMR to analyze coupling constants and NOE effects for trans-configuration confirmation.
- HPLC : Chiral stationary phases to separate enantiomers and validate enantiopurity .
Q. What methodologies are recommended for purifying this compound to ≥95% purity?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >97% purity, as validated for analogous Boc-protected pyrrolidines .
- Flash Chromatography : Silica gel with gradient elution (e.g., 0–10% MeOH in DCM) to remove unreacted intermediates.
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound?
- Methodological Answer : Stereochemistry critically affects binding affinity and metabolic stability. For example:
- Trans-configuration : Enhances rigidity, optimizing interactions with hydrophobic pockets in enzymes (e.g., protease inhibitors) .
- Cis vs. Trans : Cis-isomers may exhibit reduced activity due to steric hindrance, as shown in SAR studies of pyrrolidine-based kinase inhibitors . Computational docking (e.g., AutoDock Vina) can model interactions using crystal structure data (PDB IDs from analogous compounds) .
Q. What experimental design (DoE) strategies can optimize the synthesis yield of this compound?
- Methodological Answer : A factorial DoE approach optimizes critical variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between factors. For example, a central composite design (CCD) revealed that 100°C and 5 mol% Pd catalyst in DMF yielded 85% conversion in analogous heterocycles .
- Statistical Analysis : ANOVA identifies significant factors (p < 0.05), reducing experimental iterations.
Q. How can conflicting data regarding reaction yields from different synthetic methods be resolved?
- Methodological Answer : Contradictions often arise from varying catalysts or solvent systems. To resolve discrepancies:
- Controlled Replication : Reproduce methods under identical conditions (e.g., HCl vs. Pd catalysis) .
- By-Product Analysis : LC-MS identifies impurities (e.g., dehalogenated by-products in Pd-catalyzed reactions).
- Kinetic Studies : Monitor reaction progress via in-situ IR to compare rate constants under different conditions.
Q. What computational tools are recommended for predicting the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational stability using software like GROMACS. Input crystal lattice parameters (e.g., a = 13.192 Å, b = 8.8170 Å) to model thermal fluctuations .
- DFT Calculations : Gaussian 09 evaluates electronic effects of the 4-chlorophenyl group on acid dissociation constants (pKa).
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS .
Q. What are the key considerations for designing bioactivity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., GPCRs, proteases) based on the compound’s lipophilic ClogP (~2.8) .
- Assay Conditions : Use PBS (pH 7.4) with 0.1% DMSO for solubility.
- Positive Controls : Compare with known inhibitors (e.g., pyrrolidine-based antivirals) to contextualize IC50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
